5-bromo-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid
Overview
Description
“5-bromo-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid” is a chemical compound with the molecular formula C15H14BrNO4 . It is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
Synthesis Analysis
The synthesis of this compound involves several steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . The preparation was run successfully on approximately 70 kg/batch with the total yield of 24% .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with a bromine atom at the 5-position and an acetyl-amino group at the 2-position . The acetyl group is further substituted with a 3,4-dimethylphenoxy group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These reactions transform the starting material, dimethyl terephthalate, into the final product .Mechanism of Action
As a key intermediate in the synthesis of SGLT2 inhibitors, “5-bromo-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid” contributes to the therapeutic action of these drugs . SGLT2 inhibitors are used in the treatment of diabetes, a chronic disease characterized by the body’s inability to produce enough insulin or use it effectively .
Properties
IUPAC Name |
5-bromo-2-[[2-(3,4-dimethylphenoxy)acetyl]amino]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4/c1-10-3-5-13(7-11(10)2)23-9-16(20)19-15-6-4-12(18)8-14(15)17(21)22/h3-8H,9H2,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLJMTPYUXKEQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)Br)C(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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